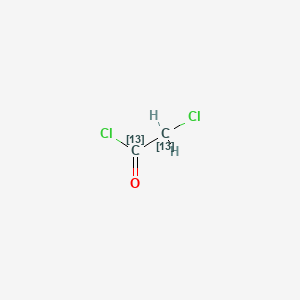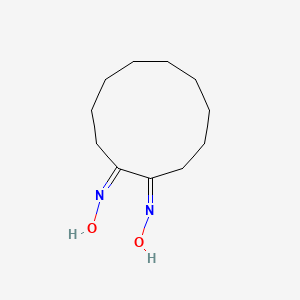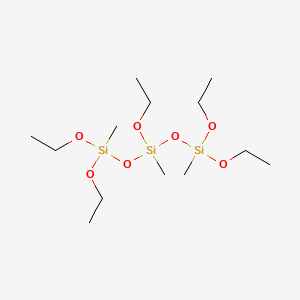
2-Chloro-4-(difluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H4ClF2NO. It has a molecular weight of 179.55 . It is stored under an inert atmosphere at 2-8°C . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to 2-Chloro-4-(difluoromethoxy)pyridine, has been discussed in various studies . For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
The InChI code for 2-Chloro-4-(difluoromethoxy)pyridine is 1S/C6H4ClF2NO/c7-5-3-4(1-2-10-5)11-6(8)9/h1-3,6H . The InChI key is NPMVJHJZXXNKCH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-4-(difluoromethoxy)pyridine is a liquid in its physical form . It is stored under an inert atmosphere at 2-8°C . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .Scientific Research Applications
Agrochemical and Pharmaceutical Industries
Summary of the Application
“2-Chloro-4-(difluoromethoxy)pyridine” is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives .
Methods of Application or Experimental Procedures
The major use of TFMP derivatives is in the protection of crops from pests . The number of chlorine atoms introduced to the pyridine ring can be controlled by the simultaneous vapor–phase reaction .
Results or Outcomes
Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Intermediate in Organic Synthesis
Summary of the Application
“2-Chloro-4-(difluoromethoxy)pyridine” is used as an intermediate in organic synthesis . It’s a key component in the production of various organic compounds .
Methods of Application or Experimental Procedures
This compound is typically used in a laboratory setting, where it’s combined with other reagents under controlled conditions to produce the desired organic compounds .
Results or Outcomes
The specific outcomes depend on the nature of the reaction and the other reagents used. However, the use of “2-Chloro-4-(difluoromethoxy)pyridine” as an intermediate can facilitate the synthesis of a wide range of organic compounds .
Use in Simulation Visualizations
Summary of the Application
“2-Chloro-4-(difluoromethoxy)pyridine” is used in various simulation programs .
Methods of Application or Experimental Procedures
This compound is used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .
Results or Outcomes
The specific outcomes depend on the nature of the simulation and the program used. However, the use of “2-Chloro-4-(difluoromethoxy)pyridine” can facilitate the creation of detailed and accurate visualizations .
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-(difluoromethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO/c7-5-3-4(1-2-10-5)11-6(8)9/h1-3,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMVJHJZXXNKCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743895 |
Source


|
| Record name | 2-Chloro-4-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(difluoromethoxy)pyridine | |
CAS RN |
1206978-15-5 |
Source


|
| Record name | 2-Chloro-4-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2S,3R,4S,5R,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B580310.png)
